2-(2-Methoxyphenyl)piperidine chemical properties and structure
2-(2-Methoxyphenyl)piperidine chemical properties and structure
An In-Depth Technical Guide to 2-(2-Methoxyphenyl)piperidine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyphenyl)piperidine is a heterocyclic amine featuring a piperidine ring substituted at the 2-position with a 2-methoxyphenyl group. As a structural motif, it is of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of centrally active agents due to its ability to confer favorable pharmacokinetic properties and to interact with a wide array of biological targets. The inclusion of the 2-methoxyphenyl moiety introduces specific electronic and steric features that can modulate receptor affinity and selectivity. This guide provides a comprehensive technical overview of its chemical properties, structural features, a representative synthetic pathway, and its context within neuropharmacology, grounded in authoritative scientific literature.
Chemical Structure and Physicochemical Properties
The fundamental structure of 2-(2-Methoxyphenyl)piperidine consists of a saturated six-membered nitrogen-containing ring linked to a methoxy-substituted benzene ring. This arrangement results in a chiral center at the C2 position of the piperidine ring, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
Chemical Structure:
Caption: 2D Structure of 2-(2-Methoxyphenyl)piperidine
The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.
| Property | Value | Source |
| CAS Number | 118577-00-7 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [2] |
| MDL Number | MFCD02663553 | [1] |
| Purity | Typically ≥95% - 97% | [2] |
| Physical Appearance | Not specified; likely an oil or low-melting solid | |
| Hazard Identification | Irritant | [1] |
Spectroscopic Profile for Structural Elucidation
The definitive identification and purity assessment of 2-(2-Methoxyphenyl)piperidine relies on a combination of spectroscopic methods. While a publicly available, fully assigned experimental spectrum is not available, the expected spectral characteristics can be reliably predicted based on the known structure and data from analogous compounds.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and methoxy protons.
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Aromatic Protons (Ar-H): Four protons on the phenyl ring would appear in the range of δ 6.8-7.3 ppm. Their specific chemical shifts and multiplicities (doublets, triplets) will be dictated by their position relative to the methoxy and piperidine substituents.
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Piperidine Protons (C-H): The protons on the piperidine ring would appear in the more upfield region, typically between δ 1.5-3.5 ppm. The proton at the C2 position, being adjacent to both the nitrogen and the aromatic ring, would likely be the most downfield of this group.
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Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.8 ppm.
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Amine Proton (N-H): A broad singlet for the N-H proton is expected, the chemical shift of which is highly dependent on solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework.
-
Aromatic Carbons: Six signals are expected in the δ 110-160 ppm region. The carbon atom attached to the methoxy group (C2') will be the most downfield due to the deshielding effect of the oxygen atom.
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Piperidine Carbons: Five signals corresponding to the piperidine ring carbons are anticipated in the δ 25-60 ppm range. The C2 carbon, being attached to the phenyl ring, would be the most downfield of this set.
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Methoxy Carbon: A single signal for the methoxy carbon should appear around δ 55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 (broad) | N-H Stretch | Secondary Amine |
| 3000-3100 | C-H Stretch (sp²) | Aromatic Ring |
| 2800-3000 | C-H Stretch (sp³) | Piperidine & Methyl |
| 1580-1600 | C=C Stretch | Aromatic Ring |
| 1230-1270 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 1020-1050 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 1000-1250 | C-N Stretch | Amine |
Mass Spectrometry (MS)
In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 191. Key fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond between the piperidine and phenyl rings.
Synthesis of 2-(2-Methoxyphenyl)piperidine
The synthesis of 2-substituted piperidines can be achieved through various strategies, including the reduction of corresponding pyridine precursors or nucleophilic substitution reactions. A common and effective approach involves the catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine. This method is advantageous as it directly yields the desired saturated heterocyclic ring system.
Representative Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established methods for pyridine reduction.[5][6]
Step 1: Reaction Setup
-
To a high-pressure reaction vessel (Parr hydrogenator), add 2-(2-methoxyphenyl)pyridine (1.0 eq).
-
Add a suitable solvent, such as methanol or ethanol.
-
Carefully add the hydrogenation catalyst, typically Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C) (5-10 mol%).
Step 2: Hydrogenation
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Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
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Heat the reaction mixture (e.g., to 50-60 °C) and stir vigorously.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction may take several hours to complete.
Step 3: Workup and Purification
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Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude 2-(2-Methoxyphenyl)piperidine by column chromatography on silica gel or by vacuum distillation to obtain the final product.
Caption: Synthetic and purification workflow for 2-(2-Methoxyphenyl)piperidine.
Pharmacological Context and Potential Applications
While 2-(2-Methoxyphenyl)piperidine itself is primarily cataloged as a research chemical and building block, its core structure is a key pharmacophore in several neurologically active compounds. Its significance is best understood by examining its more complex derivatives, which provides authoritative grounding for its potential applications in drug discovery.
Relationship to Methoxphenidine (MXP)
The most notable derivative is Methoxphenidine (MXP), a dissociative anesthetic and hallucinogen sold as a "research chemical".[7][8] MXP is 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine. The 2-(2-methoxyphenyl)piperidine moiety is a critical part of its structure. MXP is reported to act as an N-methyl-D-aspartate (NMDA) receptor antagonist and may also possess dopamine reuptake inhibitor properties.[7] This activity profile is shared by other dissociatives like ketamine and phencyclidine (PCP), highlighting the potential of this scaffold to interact with key targets in the central nervous system.
Role in Dopaminergic and Serotonergic Ligand Design
The (2-methoxyphenyl)piperazine structure, a close analog, is a well-established scaffold for ligands targeting dopamine and serotonin receptors.[9][10] For instance, derivatives have been synthesized and evaluated for their affinity at the dopamine D2 receptor, which is a primary target for antipsychotic medications.[10] The methoxy group at the ortho position of the phenyl ring is often crucial for achieving high affinity and selectivity for these receptors. This suggests that 2-(2-Methoxyphenyl)piperidine could serve as a valuable intermediate in the synthesis of novel ligands for neurological and psychiatric disorders.[11][12]
Caption: Relationship between the core scaffold and its active derivatives.
Safety and Handling
Based on available safety data, 2-(2-Methoxyphenyl)piperidine is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
Conclusion
2-(2-Methoxyphenyl)piperidine is a valuable chemical entity whose importance lies both in its own right as a synthetic building block and in the pharmacological properties of its derivatives. Its structure combines the versatile piperidine ring with the electronically distinct 2-methoxyphenyl group, making it a compound of interest for probing CNS receptor systems. The synthetic accessibility via catalytic hydrogenation allows for its efficient production. For researchers in drug development, this compound represents a key starting point for the exploration of novel therapeutics targeting a range of neurological and psychiatric conditions, from psychosis to neurodegenerative diseases.
References
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Orsolini, L., Papanti, D., & Schifano, F. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. 23rd European Congress of Psychiatry (EPA). [Link]
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Okitsu, O., Suzuki, R., & Kobayashi, S. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809–823. [Link]
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Journal of the Serbian Chemical Society. (n.d.). Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. Retrieved from [Link]
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Milić, M., et al. (2016). Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. Journal of the Serbian Chemical Society, 81(6), 649-664. [Link]
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Elliott, J. M., et al. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(3-4), 309-318. [Link]
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ACS Publications. (n.d.). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. [Link]
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PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]
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Khan, I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 725-729. [Link]
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ResearchGate. (n.d.). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Retrieved from [Link]
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MDPI. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(2), 391. [Link]
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Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1088-1098. [Link]
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